2-(1,3-dioxolan-2-yl)benzene-1-carboximidamide; acetic acid
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Overview
Description
2-(1,3-dioxolan-2-yl)benzene-1-carboximidamide; acetic acid is a compound with a molecular weight of 252.27 g/mol It is known for its unique structure, which includes a 1,3-dioxolane ring attached to a benzene ring with a carboximidamide group, and an acetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,3-dioxolan-2-yl)benzene-1-carboximidamide; acetic acid typically involves the formation of the 1,3-dioxolane ring through the reaction of a carbonyl compound with ethylene glycol in the presence of an acid catalyst . The benzene ring with the carboximidamide group can be introduced through a series of substitution reactions. The final step involves the addition of acetic acid to the compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. The process may also involve purification steps such as recrystallization or chromatography to obtain the desired compound in high purity .
Chemical Reactions Analysis
Types of Reactions
2-(1,3-dioxolan-2-yl)benzene-1-carboximidamide; acetic acid can undergo various types of chemical reactions, including:
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: The benzene ring can undergo electrophilic substitution reactions with reagents such as halogens or nitrating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogens in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
2-(1,3-dioxolan-2-yl)benzene-1-carboximidamide; acetic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a protecting group for carbonyl compounds.
Medicine: Explored for its potential use in drug development and as a pharmaceutical intermediate.
Industry: Utilized in the production of specialty chemicals and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of 2-(1,3-dioxolan-2-yl)benzene-1-carboximidamide; acetic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and functional groups. The 1,3-dioxolane ring can provide stability to the compound, allowing it to interact with biological targets more effectively .
Comparison with Similar Compounds
Similar Compounds
1,3-Dioxanes: Similar in structure but with a six-membered ring instead of a five-membered ring.
1,3-Dioxolanes: Compounds with similar ring structures but different substituents.
Benzene Derivatives: Compounds with various functional groups attached to the benzene ring.
Uniqueness
2-(1,3-dioxolan-2-yl)benzene-1-carboximidamide; acetic acid is unique due to its combination of a 1,3-dioxolane ring, a benzene ring with a carboximidamide group, and an acetic acid moiety. This unique structure provides it with distinct chemical and biological properties, making it valuable for various applications in research and industry .
Properties
IUPAC Name |
acetic acid;2-(1,3-dioxolan-2-yl)benzenecarboximidamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O2.C2H4O2/c11-9(12)7-3-1-2-4-8(7)10-13-5-6-14-10;1-2(3)4/h1-4,10H,5-6H2,(H3,11,12);1H3,(H,3,4) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OEQWSCRULRQNQE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)O.C1COC(O1)C2=CC=CC=C2C(=N)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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